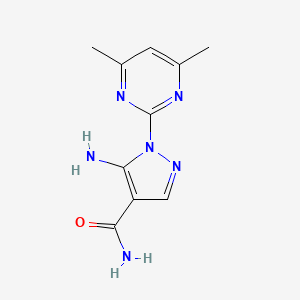
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and carboxamide groups makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This reaction proceeds under solvent-free conditions, making it an environmentally friendly approach. The resulting 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole intermediates can be further converted to their corresponding carboxamide derivatives through reactions with acetic anhydride or trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of solvent-free conditions and readily available starting materials makes the process cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazole and pyrimidine compounds .
Scientific Research Applications
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, the compound can act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile
- ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Uniqueness
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxamide groups allows for diverse chemical modifications, making it a valuable scaffold for drug design and synthesis .
Properties
Molecular Formula |
C10H12N6O |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H12N6O/c1-5-3-6(2)15-10(14-5)16-8(11)7(4-13-16)9(12)17/h3-4H,11H2,1-2H3,(H2,12,17) |
InChI Key |
WKBLLVPNIOJPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)

![3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)



![3,4'-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457769.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)

